molecular formula C25H22BrNO8S2 B285305 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate

货号: B285305
分子量: 608.5 g/mol
InChI 键: CMWCALHBGICFJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. This compound is widely used in scientific research due to its potential as a multi-targeted kinase inhibitor.

作用机制

The mechanism of action of Sorafenib involves the inhibition of several protein kinases. RAF kinases are involved in the MAPK/ERK signaling pathway, which is commonly activated in cancer cells. Sorafenib inhibits RAF kinases and thereby prevents the activation of the MAPK/ERK pathway. This leads to the inhibition of tumor cell proliferation and survival. Sorafenib also inhibits VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these receptors, Sorafenib prevents the formation of new blood vessels, which is essential for tumor growth.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, Sorafenib has been shown to inhibit the proliferation of endothelial cells and fibroblasts. It also induces apoptosis in tumor cells and inhibits the migration and invasion of cancer cells. Sorafenib has been shown to have a synergistic effect when used in combination with other anti-cancer agents.

实验室实验的优点和局限性

The advantages of using Sorafenib in lab experiments include its potency as a multi-targeted kinase inhibitor and its well-documented mechanism of action. Sorafenib has been extensively studied in preclinical and clinical trials, which makes it a reliable compound for research purposes. However, Sorafenib has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. Sorafenib is also known to have off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for the research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other anti-cancer agents is an area of active research. Finally, the use of Sorafenib in the treatment of other diseases, such as cardiovascular diseases and fibrotic diseases, is an area of emerging research.
Conclusion:
2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate, also known as Sorafenib, is a potent multi-targeted kinase inhibitor that has been extensively studied for its potential as an anti-cancer agent. Sorafenib inhibits several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has several biochemical and physiological effects, including the inhibition of tumor cell proliferation and survival, induction of apoptosis, and inhibition of migration and invasion of cancer cells. Sorafenib has some advantages and limitations for lab experiments, and there are several future directions for research on this compound.

合成方法

The synthesis of 2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate involves the reaction of 4-(4-bromophenylsulfonyl)benzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate is then reacted with 4-(2,3-epoxypropoxy)benzene-1-sulfonyl chloride to form the final product. The yield of the synthesis process is around 60%.

科学研究应用

2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate is a potent inhibitor of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. It has been extensively studied for its potential as an anti-cancer agent. Sorafenib has been shown to inhibit tumor growth and angiogenesis in several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.

属性

分子式

C25H22BrNO8S2

分子量

608.5 g/mol

IUPAC 名称

[2-(3-morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 4-(4-bromophenyl)sulfonylbenzoate

InChI

InChI=1S/C25H22BrNO8S2/c26-20-6-10-22(11-7-20)36(30,31)21-8-4-18(5-9-21)25(29)35-17-24(28)19-2-1-3-23(16-19)37(32,33)27-12-14-34-15-13-27/h1-11,16H,12-15,17H2

InChI 键

CMWCALHBGICFJV-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)COC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br

规范 SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)COC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。